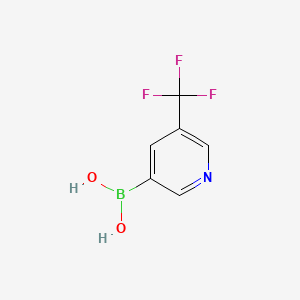

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid

Description

The exact mass of the compound (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-(Trifluoromethyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Trifluoromethyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBQNNGMEKUJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669793 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-51-9 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

This guide provides a comprehensive overview of the synthesis, purification, and application of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, a critical building block for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly enhances the pharmacological properties of molecules, making this boronic acid a valuable intermediate in the synthesis of various therapeutic agents.[1]

Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a cornerstone in modern drug design. Its introduction into a molecule can dramatically improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] When combined with a pyridine ring, a common scaffold in pharmaceuticals, the resulting trifluoromethylpyridine moiety offers a unique combination of properties that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] (5-(Trifluoromethyl)pyridin-3-yl)boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4][5] Its application is notably demonstrated in the synthesis of the FDA-approved anticancer drug, Sonidegib.[6][7]

Synthetic Pathway: The Miyaura Borylation Approach

The most prevalent and efficient method for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is the palladium-catalyzed Miyaura borylation reaction.[8] This cross-coupling reaction typically involves the use of a halo-substituted trifluoromethylpyridine, a diboron reagent, a palladium catalyst, and a base.

The logical workflow for the synthesis is depicted below:

Caption: A generalized workflow for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid.

Mechanistic Insights into the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: The catalytic cycle of the Miyaura borylation reaction.

The reaction commences with the oxidative addition of the 3-halo-5-(trifluoromethyl)pyridine to a palladium(0) complex. This is followed by a transmetalation step with the diboron reagent, which is often facilitated by the base. The final step is a reductive elimination that yields the desired boronate ester and regenerates the palladium(0) catalyst.[8] The choice of base is critical; it must be strong enough to facilitate the catalytic cycle but not so strong as to promote a competing Suzuki coupling of the product.[9]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established Miyaura borylation methodologies for heteroaryl halides.[10][11]

Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3-Bromo-5-(trifluoromethyl)pyridine | 1.0 | 225.99 | (As per scale) |

| Bis(pinacolato)diboron (B2pin2) | 1.2 | 253.94 | (Calculate based on starting material) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 0.03 | 731.74 | (Calculate based on starting material) |

| Potassium Acetate (KOAc) | 3.0 | 98.14 | (Calculate based on starting material) |

| 1,4-Dioxane | - | 88.11 | (Sufficient to make a 0.2-0.5 M solution) |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)pyridine, bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

-

-

Hydrolysis (if necessary): The resulting pinacol boronate ester can often be used directly in subsequent Suzuki-Miyaura couplings.[8] If the free boronic acid is required, the ester can be hydrolyzed. A common method is to stir the crude ester with an aqueous acid (e.g., 2M HCl) in a suitable solvent like diethyl ether or THF at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Purification Strategies

The purification of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides) and their amphiphilic nature.[12][13]

| Method | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Can provide high purity. Scalable. | Finding a suitable solvent system can be challenging. Product loss in the mother liquor. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Can separate compounds with similar polarities. | Boronic acids can streak or decompose on silica gel.[12] |

| Reversed-Phase HPLC | Separation of polar compounds using a non-polar stationary phase and a polar mobile phase. | Effective for polar compounds like boronic acids.[14][15] | Can be costly for large-scale purification. Requires specialized equipment. |

| Acid-Base Extraction | Exploiting the acidic nature of the boronic acid to separate it from neutral impurities. | Simple and effective for removing non-acidic impurities. | May not remove other acidic impurities. |

For column chromatography, using silica gel treated with boric acid or employing neutral alumina can mitigate the issues of decomposition and streaking.[12] In reversed-phase HPLC, the use of a C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier, can provide excellent separation.[14][15]

Applications in Drug Discovery

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a key intermediate in the synthesis of several important pharmaceutical compounds.

-

Sonidegib (Odomzo®): An inhibitor of the Hedgehog signaling pathway, approved for the treatment of locally advanced basal cell carcinoma.[6][7] The synthesis of Sonidegib involves a Suzuki-Miyaura coupling where (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a crucial reactant.

-

Apalutamide Metabolite: A metabolite of the non-steroidal antiandrogen Apalutamide, used in the treatment of prostate cancer, also contains the 5-(trifluoromethyl)pyridin-3-yl moiety.[16]

Conclusion

The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, primarily through the robust and versatile Miyaura borylation, provides medicinal chemists with a valuable tool for the creation of novel therapeutics. A thorough understanding of the reaction mechanism, careful optimization of the reaction conditions, and the selection of an appropriate purification strategy are paramount to obtaining this key building block in high purity and yield. Its successful application in the synthesis of drugs like Sonidegib underscores its importance in the landscape of modern pharmaceutical development.

References

-

An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in Water. The Royal Society of Chemistry. (2019-11-05). [Link]

- WO2017096998A1 - Preparation method for sonidegib.

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Sonidegib | C26H26F3N3O3 | CID 24775005. PubChem - NIH. [Link]

-

4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-6,8-DIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUORO-N-METHYLBENZAMIDE. FDA Global Substance Registration System. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Column Chromatography. Organic Chemistry at CU Boulder. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid. MySkinRecipes. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

-

Purification of boronic acids?. Reddit. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid. Sigma-Aldrich. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

5-Trifluoromethyl-pyridine-3-boronic acid CAS#: 947533-51-9. ChemWhat. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. [Link]

Sources

- 1. (5-Trifluoromethylpyridin-3-yl)boronic acid, 95% 250 mg | Request for Quote [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. waters.com [waters.com]

- 15. benchchem.com [benchchem.com]

- 16. 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-6,8-DIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUORO-N-METHYLBENZAMIDE [drugfuture.com]

A Senior Application Scientist's Guide to (5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Properties, Protocols, and Strategic Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with (5-(Trifluoromethyl)pyridin-3-yl)boronic acid. The content herein moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its behavior in experimental settings. Every protocol and piece of advice is designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Foundational Profile & Core Characteristics

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the synthesis of complex pharmaceutical intermediates. Its utility stems from the unique interplay of the electron-withdrawing trifluoromethyl group and the inherent electronics of the pyridine ring, which modulates the reactivity of the boronic acid moiety.

A clear identification of the material is the first step in any rigorous scientific endeavor. The fundamental identifiers for this compound are cataloged below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 947533-51-9 | [1][2][3] |

| Molecular Formula | C6H5BF3NO2 | [1][2][4] |

| Molecular Weight | 190.92 g/mol | [1][2] |

| IUPAC Name | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | [3][4] |

| InChI Key | SFBQNNGMEKUJAN-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | OB(O)C1=CC(=CN=C1)C(F)(F)F |[4][5] |

The physical state and appearance are primary indicators of material quality. This compound is typically supplied as a solid, with its color providing a quick, albeit preliminary, assessment of purity.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Powder or Crystalline Powder | [1][2][4] |

| Color | White to Yellow | [4][5] |

| Melting Point | 260.0°C to 262.6°C | [5] |

| Purity (Typical) | ≥94-95% (often determined by HPLC) | [2][4][5] |

| Storage Temperature | Inert atmosphere, 2-8°C |[1] |

Section 2: The Trifluoromethyl Pyridine Moiety: A Duality of Influence

The functional heart of this molecule is the trifluoromethyl-substituted pyridine ring. Understanding its electronic influence is critical to predicting and controlling the reactivity of the boronic acid. The strong inductive effect of the -CF3 group and the electron-deficient nature of the pyridine ring synergize to significantly impact the compound's properties.

-

Enhanced Lewis Acidity: The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom pulls electron density away from the boron center. This increases the Lewis acidity of the boronic acid compared to simple phenylboronic acid.[6][7] This has direct consequences for its reactivity in cross-coupling reactions and its interaction with diols for protection or purification.

-

Modulated pKa: The increased Lewis acidity translates to a lower pKa. While a specific pKa for this exact molecule is not readily published, analogous structures with electron-withdrawing groups show a marked decrease in pKa, making them more acidic.[8] This is a crucial parameter when selecting a base for Suzuki-Miyaura coupling reactions; a weaker base may be sufficient, or a stronger base may lead to faster transmetalation.

-

Stability and Handling: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. The electron-deficient nature of the aromatic system in (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can influence this equilibrium. Proper storage under inert, dry conditions is paramount to prevent degradation and ensure reproducibility in reactions.[1]

The interplay of these factors is visualized below.

Caption: Logical flow of electronic effects within the molecule.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. The protocol below is a representative, self-validating workflow. The "why" behind each choice is explained to empower the scientist to adapt the methodology.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Objective: To couple (5-(Trifluoromethyl)pyridin-3-yl)boronic acid with an aryl halide (Ar-X).

-

Methodology:

-

Reactor Preparation (The "Why"): The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is critical because the active Palladium(0) catalyst is readily oxidized by atmospheric oxygen, which would terminate the catalytic cycle.

-

To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq).

-

-

Reagent Stoichiometry (The "Why"): A slight excess of the boronic acid is often used to ensure the complete consumption of the potentially more expensive aryl halide.

-

Add (5-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.1 - 1.5 eq).

-

-

Catalyst & Ligand Selection (The "Why"): A palladium source (pre-catalyst) like Pd(PPh3)4 or Pd(dppf)Cl2 is used. The phosphine ligands stabilize the palladium center and are essential for the oxidative addition and reductive elimination steps. The choice of ligand can dramatically affect reaction rate and yield.

-

Add the Palladium catalyst (0.01 - 0.05 eq).

-

-

Solvent & Base Selection (The "Why"): A solvent system that can dissolve the organic components and the inorganic base is required. A mixture like Dioxane/Water or Toluene/Ethanol/Water is common. The base (e.g., K2CO3, Cs2CO3) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. The choice of base should be tailored to the substrate's sensitivity and the boronic acid's pKa.

-

Add the chosen solvent (e.g., 1,4-Dioxane) and an aqueous solution of the base (e.g., 2M K2CO3).

-

-

Reaction Execution (The "Why"): Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition of the aryl halide to the Pd(0) complex. Reaction progress should be monitored by a suitable technique (TLC, LC-MS) to determine the point of completion and avoid side-product formation from prolonged heating.

-

Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes).

-

Heat the reaction to the target temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction until the starting material is consumed.

-

-

Work-up & Purification (The "Why"): The work-up is designed to remove the inorganic salts and the catalyst. An aqueous wash removes the base, and extraction into an organic solvent isolates the product. Purification by column chromatography is typically required to remove residual catalyst and any homo-coupled byproducts.

-

Cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

-

-

The catalytic cycle, the theoretical underpinning of this protocol, is illustrated below.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Section 4: Analytical Characterization & Quality Control

Confirming the identity and purity of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is non-negotiable. While various techniques exist, NMR and IR spectroscopy are mainstays.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): This is the most powerful tool for structural elucidation.

-

¹H NMR: Will show characteristic signals for the protons on the pyridine ring. The chemical shifts will be influenced by the positions relative to the nitrogen, the boronic acid, and the strongly withdrawing -CF3 group.

-

¹⁹F NMR: A singlet is expected for the -CF3 group, providing a clean handle for identity and purity assessment.

-

¹³C NMR: The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.[6]

-

¹¹B NMR: A broad signal characteristic of trigonal boronic acids is expected.

-

Note: Spectral data can be found on platforms like ChemicalBook for comparison.[9]

-

-

Infrared (IR) Spectroscopy: Key stretches confirm the presence of functional groups. An authentic spectrum will show characteristic O-H stretches (broad, ~3300 cm⁻¹) for the boronic acid, B-O stretches (~1350 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[4][5]

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, with supplier specifications often citing >94% or >95%.[4][5]

Section 5: Safety, Handling, and Storage

Safe handling is a prerequisite for successful research. Boronic acids, while generally stable, require specific precautions.

-

Hazard Identification: This compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields (or a face shield), nitrile gloves, and a lab coat.[11][12]

-

Handling:

-

Storage:

References

-

(5-Trifluoromethylpyridin-3-yl)boronic acid, 95%, Thermo Scientific Chemicals. Chembeez. [Link]

-

Product information, 5-(Trifluoromethyl)pyridine-3-boronic acid. P&S Chemicals. [Link]

-

(5-(Trifluoromethyl)pyridin-3-yl)boronicacidhydrochloride. ChemBK. [Link]

-

5-Trifluoromethyl-pyridine-3-boronic acid CAS#: 947533-51-9. ChemWhat. [Link]

-

5-trifluoromethyl-pyridine-3-boronic acid. ChemTik. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

5-(trifluoromethyl)pyridin-3-ylboronic acid. Ascendex Scientific, LLC. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

Selected boronic acids and their pKa values. ResearchGate. [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Request A Quote. ChemUniverse. [Link]

-

Boronic Acids. Sam Research Labs. [Link]

Sources

- 1. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 947533-51-9 [sigmaaldrich.com]

- 2. 5-(Trifluoromethyl)pyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (5-Trifluoromethylpyridin-3-yl)boronic acid, 95% 250 mg | Request for Quote [thermofisher.com]

- 5. (5-Trifluoromethylpyridin-3-yl)boronic acid, 95%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. 5-Trifluoromethyl-pyridine-3-boronic acid(947533-51-9) 1H NMR spectrum [chemicalbook.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid, registered under CAS Number 947533-51-9 , is a pivotal building block in modern medicinal chemistry.[1][2][3] Its structure, which marries the essential pharmacophore of a pyridine ring with the advantageous physicochemical properties of a trifluoromethyl (CF3) group, positions it as a highly valuable reagent for the synthesis of complex molecular architectures.

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The incorporation of a CF3 group can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[4][5] The pyridine moiety, a common feature in numerous pharmaceuticals, provides a key point of interaction with biological systems and a versatile scaffold for further chemical modification.

This guide provides a comprehensive overview of the synthesis, characterization, and application of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 947533-51-9 | [2][3] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| Molecular Weight | 190.92 g/mol | [1] |

| Appearance | White to off-white solid | [2][6] |

| Purity | Typically ≥95% | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The protons at positions 2, 4, and 6 will exhibit characteristic chemical shifts and coupling patterns. The broad singlet for the boronic acid protons (B(OH)₂) is also a key feature, which will exchange with D₂O.

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and the trifluoromethyl carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation. The CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

The most common and effective method for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is through a lithiation-boronation protocol, starting from 3-bromo-5-(trifluoromethyl)pyridine.[7] This method involves a halogen-metal exchange followed by quenching with a borate ester.

Experimental Protocol: Synthesis via Lithiation-Boronation

This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.[8]

Diagram of the Synthetic Workflow

Sources

- 1. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical principles governing the spectral features of this molecule, provide a detailed, field-proven experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the expected chemical shifts and coupling patterns. The causality behind experimental choices, particularly in addressing the common challenges associated with boronic acids, is a central focus of this guide.

Introduction: The Structural Significance of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a bifunctional reagent of significant interest. The trifluoromethyl group (-CF₃), a powerful electron-withdrawing moiety, enhances metabolic stability and modulates the lipophilicity and binding affinity of parent molecules, making it a prized substituent in pharmaceutical design. Concurrently, the boronic acid group [-B(OH)₂] is a versatile functional handle, most notably for its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The precise structural characterization of this molecule is paramount for its effective use. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the electronic environment of each proton on the pyridine ring. However, the presence of the boronic acid functionality introduces specific challenges, namely the propensity to form cyclic anhydrides known as boroxines, which can lead to complex or misleading spectra.[1][2] This guide provides the expertise to navigate these challenges and obtain unambiguous spectral data.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

The structure of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains three aromatic protons at positions 2, 4, and 6. Their respective chemical shifts are governed by the powerful inductive and mesomeric effects of the two substituents.

-

The Trifluoromethyl Group (-CF₃): Positioned at C5, this group exerts a strong electron-withdrawing inductive effect (-I). This effect deshields nearby protons, causing their resonance signals to shift to a higher frequency (downfield). The deshielding effect is most pronounced on the adjacent protons at C4 and C6.

-

The Boronic Acid Group [-B(OH)₂]: Located at C3, the boronic acid group is also electron-withdrawing, further contributing to the deshielding of the ring protons. Its influence, combined with the nitrogen atom in the pyridine ring, creates a highly electron-deficient aromatic system.

Based on these principles and analysis of similar 3,5-disubstituted pyridine systems, we can predict the relative chemical shifts of the three aromatic protons.[3]

-

H2: This proton is situated between the ring nitrogen and the boronic acid group. It is expected to be the most deshielded proton and thus appear at the furthest downfield position, likely as a sharp singlet or a narrowly split doublet.

-

H6: This proton is adjacent to both the ring nitrogen and the trifluoromethyl group. It will also be significantly deshielded and is expected to appear downfield, likely as a singlet or a finely split multiplet.

-

H4: This proton is positioned between the two electron-withdrawing substituents. It will be deshielded, but likely to a lesser extent than H2 and H6. It is expected to appear as a singlet or a finely split multiplet.

The protons of the boronic acid hydroxyl groups (-B(OH)₂) are acidic and will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on concentration, temperature, and the solvent used, and it will readily exchange with deuterium if a protic deuterated solvent (like D₂O or Methanol-d₄) is used.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 9.0 - 9.3 | s or d | J(H2-H4) ≈ 1-2 Hz |

| H6 | 8.8 - 9.1 | s or m | J(H6-H4) ≈ 2-3 Hz |

| H4 | 8.5 - 8.8 | s or m | J(H4-H2) ≈ 1-2 Hz, J(H4-H6) ≈ 2-3 Hz |

| B(OH)₂ | 5.0 - 8.0 (variable) | br s | N/A |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol: Acquiring a Validated ¹H NMR Spectrum

The key to obtaining a clean, interpretable ¹H NMR spectrum of a boronic acid lies in mitigating the formation of the trimeric boroxine anhydride. Boroxines exist in equilibrium with the monomeric boronic acid in solution, and this equilibrium is sensitive to the presence of water.[1][5][6][7] The presence of both species can result in peak broadening or the appearance of multiple sets of signals, complicating analysis.[4]

The following protocol is designed to favor the monomeric boronic acid form, ensuring a self-validating and reproducible spectrum.

Materials and Equipment

-

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid sample

-

Deuterated methanol (Methanol-d₄, CD₃OD, 99.8% D)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

-

High-quality 5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher recommended)

Step-by-Step Sample Preparation and Acquisition

-

Analyte Preparation: Weigh approximately 5-10 mg of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid directly into a clean, dry vial.

-

Solvent Selection (Causality): The choice of solvent is the most critical step. While DMSO-d₆ can be used, Methanol-d₄ is highly recommended .[4] Methanol actively breaks up the B-O-B bonds of the boroxine trimer by forming a solvent adduct with the boronic acid, thus shifting the equilibrium entirely to the monomeric species. This ensures that the observed spectrum represents a single, well-defined chemical entity. DMSO-d₆ is also a good choice as its hygroscopic nature can sometimes be managed, but methanol provides a more robust solution to the boroxine problem.

-

Dissolution: Add approximately 0.6-0.7 mL of Methanol-d₄ to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the Methanol-d₄.

-

Shim the magnetic field to achieve optimal homogeneity. For Methanol-d₄, the residual solvent peak will appear around 3.31 ppm.

-

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration on a 400 MHz instrument.

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate.

-

Acquisition Time (aq): 2-4 seconds to ensure good resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Calibrate the chemical shift scale by setting the residual Methanol-d₄ peak to 3.31 ppm.

-

Integrate the signals.

-

Workflow Diagram

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Interpretation and Structural Validation

A successfully acquired spectrum in Methanol-d₄ should display three distinct signals in the aromatic region, corresponding to H2, H4, and H6. The -B(OH)₂ signal will likely be absent due to rapid deuterium exchange with the solvent. The integration of the three aromatic signals should be in a 1:1:1 ratio, confirming the presence of the three unique protons on the pyridine ring.

-

Signal Assignment: The most downfield signal can be confidently assigned to H2, followed by H6, and then H4, based on the electronic effects described in Section 2.

-

Coupling: The coupling between the pyridine protons (meta-coupling) is typically small (2-4 Hz).[8] In a 3,5-disubstituted pyridine, H2 will be coupled to H4 and H6, H4 will be coupled to H2 and H6, and H6 will be coupled to H2 and H4. However, given the small expected J-values, these signals may appear as broadened singlets or narrowly split multiplets, depending on the resolution of the instrument.

The Boroxine-Boronic Acid Equilibrium

It is instructive to understand what might be observed if a non-ideal solvent like CDCl₃ were used without careful drying.

Caption: The equilibrium between boronic acid and its boroxine trimer.

In a non-protic solvent like CDCl₃, both the monomer and the boroxine trimer can coexist, leading to a complex spectrum with multiple sets of aromatic signals, making interpretation difficult.[1][2] The protocol outlined in this guide, using Methanol-d₄, effectively pushes this equilibrium to the left, ensuring the observation of only the monomeric boronic acid.

Conclusion

The ¹H NMR spectrum of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a powerful tool for its structural verification. By understanding the strong electron-withdrawing effects of the trifluoromethyl and boronic acid substituents, a clear prediction of the spectral pattern can be made. The primary experimental challenge, the boronic acid-boroxine equilibrium, can be effectively overcome by using a protic deuterated solvent such as Methanol-d₄. The protocol and interpretive principles detailed in this guide provide a robust framework for researchers to confidently acquire and analyze the ¹H NMR spectrum of this important chemical entity, ensuring the integrity of their research and development activities.

References

- Hall, D. G. (Ed.). (2011).

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.

- Snaith, J. S., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(43), 18443–18453.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Snaith, J. S., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.

- Patel, R., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 12(10), 1736-1749.

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. J-STAGE.

- Anslyn, E. V., et al. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 84(22), 14597–14603.

- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 948-953.

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

- Duckett, S. B., et al. (2018).

- Martin-Diaconescu, V., et al. (2019). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 58(17), 11496–11508.

- Duckett, S. B., et al. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- Chen, C.-T., et al. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 11(8), 1283.

- Reddit. (2017).

- James, T. D., et al. (2013). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Ishihara, K., et al. (2012). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines/Alcohols. Organic Letters, 14(16), 4362-4365.

- Soderberg, T. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.

-

ChemWhat. (n.d.). 5-Trifluoromethyl-pyridine-3-boronic acid CAS#: 947533-51-9. Retrieved from [Link]

- Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-110.

- ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.

- ResearchGate. (n.d.). Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the....

- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.

- Soai, K., et al. (2021).

- Powers, R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265.

- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2004.

- Krátký, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(1), 116-125.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. rubingroup.org [rubingroup.org]

A Technical Guide to (5-(Trifluoromethyl)pyridin-3-yl)boronic Acid: Synthesis, Properties, and Application in Suzuki-Miyaura Coupling

Executive Summary: This guide provides an in-depth technical overview of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, a critical building block in modern medicinal and agrochemical research. We will elucidate its structure, physicochemical properties, and synthesis. The core focus is a detailed examination of its application in the Suzuki-Miyaura cross-coupling reaction, including a field-proven experimental protocol and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in organic synthesis.

The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of a pyridine ring into a molecular scaffold is a time-honored strategy in medicinal chemistry, owing to its ability to act as a hydrogen bond acceptor and its capacity to modulate aqueous solubility. When combined with a trifluoromethyl (-CF3) group, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful combination of properties. The -CF3 group is highly electron-withdrawing and lipophilic, which can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell membrane permeability.[1][2][3] These attributes have made TFMP derivatives foundational components in a range of approved pharmaceuticals and agrochemicals.[1] (5-(Trifluoromethyl)pyridin-3-yl)boronic acid serves as a key reagent for introducing this valuable pharmacophore into more complex molecular architectures.[4]

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The compound is systematically named (5-(Trifluoromethyl)pyridin-3-yl)boronic acid according to IUPAC standards.[5] It is also commonly referred to as [5-(trifluoromethyl)-3-pyridyl]boronic acid.[6][7] Its identity is unambiguously confirmed by its CAS Registry Number: 947533-51-9 .[5][8]

The molecular structure consists of a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a trifluoromethyl group [-CF₃].

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemwhat.com [chemwhat.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 5-(Trifluoromethyl)pyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

Molecular weight and formula of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide to (5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Synthesis, Reactivity, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental properties, detailed synthesis and reaction protocols, and the strategic rationale for its use in creating novel molecular entities.

Core Properties and Specifications

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a stable, solid compound valued for its role in carbon-carbon bond formation. Its structure combines three key motifs: a pyridine ring, a highly electron-withdrawing trifluoromethyl group, and a versatile boronic acid functional group.

| Property | Value | References |

| Molecular Formula | C₆H₅BF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 190.92 g/mol | [2][5][6] |

| CAS Number | 947533-51-9 | [1][2][3][4] |

| IUPAC Name | [5-(trifluoromethyl)pyridin-3-yl]boronic acid | [3] |

| Appearance | White to off-white or yellow crystalline powder | [7][8][9] |

| Purity | Commonly available at ≥95% | [2][7] |

The Strategic Value in Medicinal Chemistry

The utility of this reagent in drug design is not accidental; it is a result of the deliberate combination of its constituent parts, each conferring distinct, advantageous properties to a target molecule.

The Trifluoromethyl Group Advantage

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[10][11] Its inclusion on the pyridine scaffold provides several benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as Cytochrome P450.[12] This can significantly increase a drug's half-life.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance absorption.[12]

-

Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity.[12][13] This can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target effects or poor cell permeability.

-

Binding Interactions: The CF₃ group can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing the affinity and potency of the drug candidate.

The Pyridine Scaffold

The pyridine ring is a common heterocycle in pharmaceuticals. It serves as a bioisostere for a phenyl ring but introduces a nitrogen atom that can act as a hydrogen bond acceptor, providing a crucial interaction point with biological targets.[14]

The Boronic Acid Handle

Boronic acids are exceptionally versatile functional groups. In drug discovery, they are prized for their ability to form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and some enzyme active sites.[15] Furthermore, their primary role in synthesis is as a key partner in the Suzuki-Miyaura cross-coupling reaction.[16]

Diagram: Rationale for Use in Drug Design

Caption: Key functional motifs of the title compound and their contributions to drug design.

Synthesis Protocol: A Field-Proven Approach

The most common and reliable method for synthesizing (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is through a lithiation-boronation sequence starting from the corresponding bromopyridine.[17] This protocol is adapted from established procedures for similar heterocyclic boronic acids.[17][18]

Diagram: Synthesis Workflow

Caption: Lithiation-boronation workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv). Dissolve it in a mixture of anhydrous toluene and anhydrous THF (e.g., a 1:1 ratio).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated intermediate is typically rapid.

-

Causality Insight: This is a lithium-halogen exchange reaction. It is performed at very low temperatures to prevent side reactions, such as the lithiated intermediate reacting with another molecule of the starting material.

-

-

Boronation (Quench): Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight).

-

Causality Insight: The highly nucleophilic lithiated pyridine attacks the electrophilic boron atom of the borate ester. Using an excess of the borate ester ensures complete consumption of the reactive intermediate.

-

-

Hydrolysis (Workup): Cool the flask in an ice bath and cautiously quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is often triturated with hexane or a mixture of ether/hexane to induce crystallization and remove nonpolar impurities, yielding the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This boronic acid is a premier coupling partner for introducing the 5-(trifluoromethyl)pyridin-3-yl moiety onto aromatic or heteroaromatic systems. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and reliability.[19]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Materials:

-

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., aqueous 2 M Na₂CO₃ or solid K₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DME)

Protocol:

-

Reaction Setup: To a flask, add the aryl halide, (5-(trifluoromethyl)pyridin-3-yl)boronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

-

Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution (if using an aqueous base).

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures.

| Spectrum | Expected Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | Signals expected in the aromatic region (approx. 8.5-9.5 ppm). The two protons on the pyridine ring will appear as distinct singlets or narrow multiplets. The B(OH)₂ protons are broad and may exchange with water, often appearing between 8.0-8.5 ppm or being unobserved. |

| ¹³C NMR | Aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling (J ≈ 35 Hz). The CF₃ carbon itself will be a quartet with a large coupling constant (J ≈ 272 Hz). The C-B bond will also influence the chemical shift of its attached carbon.[21] |

| ¹⁹F NMR | A single, sharp resonance is expected for the CF₃ group, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard.[22] ¹⁹F NMR is highly sensitive and is an excellent tool for monitoring reactions involving this building block.[23][24] |

References

-

5-(Trifluoromethyl)pyridine-3-boronic acid | 947533-51-9. P&S Chemicals. [Link]

-

5-TRIFLUOROMETHYL-PYRIDINE-3-BORONIC ACID. ChemTik. [Link]

-

5-Trifluoromethyl-pyridine-3-boronic acid CAS#: 947533-51-9. ChemWhat. [Link]

-

5-Trifluoromethyl-pyridine-3-boronic acid Physical & Chemical Properties. ChemWhat. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Tomaszewski, P. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 813. [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(6), 533. [Link]

-

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid Applications. MySkinRecipes. [Link]

-

Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161. [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

D'Andrade, G. G., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(10), 695-700. [Link]

-

PubChem Compound Summary for CID 138055, 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Gerpe, M., et al. (2018). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 16(43), 8296-8302. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. db-thueringen.de [db-thueringen.de]

- 17. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. benchchem.com [benchchem.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

Commercial suppliers of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide on (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

Authored by a Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. We will explore the technical nuances of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, a reagent of increasing importance in contemporary synthetic chemistry. Our focus will be on providing practical, field-tested insights that bridge the gap between catalog data and successful laboratory application.

Strategic Importance in Modern Synthesis

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is more than just another coupling reagent; it is a strategic building block for introducing the trifluoromethylpyridine motif into target molecules. This moiety is highly sought after in pharmaceutical and agrochemical design for several key reasons:

-

Metabolic Stability: The trifluoromethyl (CF₃) group, a potent electron-withdrawing group, can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: The CF₃ group can enhance binding to target proteins through various non-covalent interactions.

-

Lipophilicity & Bioavailability: The introduction of a CF₃ group systematically modifies a molecule's lipophilicity, which is a critical parameter for tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for molecular recognition at a biological target, while also influencing solubility.

The primary utility of this boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2]

Commercial Sourcing and Supplier Vetting

The reliability of any synthetic campaign begins with the quality of the starting materials. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is readily available from a range of suppliers, catering to both small-scale discovery and larger-scale development needs.

Table 1: Representative Commercial Suppliers

| Supplier | Example CAS Number | Typical Purity | Common Scales |

| BLD Pharmatech | 947533-51-9 | ≥97% | Grams to Kilograms |

| CymitQuimica (Fluorochem) | 947533-51-9 | 95% | Milligrams to Grams |

| P&S Chemicals | 947533-51-9 | 95% | Inquiry-based |

| Sigma-Aldrich (Merck) | 1162257-58-0 (Isomer) | 95% | Grams |

| EvitaChem | Custom Inquiry | N/A | Inquiry-based |

Note: The listed CAS number, 947533-51-9, is consistently associated with the target molecule.[3][4][5] Researchers should always verify the specific product number and lot-specific data with their chosen supplier.

Critical Quality Control and Material Integrity

Boronic acids are a class of compounds with unique stability challenges. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is not just a formality but a critical step in experimental design.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₃NO₂ | [3][4][5] |

| Molecular Weight | 190.92 g/mol | [3][4] |

| Appearance | White to off-white solid | [6] |

Self-Validating Protocols: Interpreting the CoA

When assessing a new batch of this reagent, pay close attention to the following:

-

Purity (HPLC/NMR): A purity of >95% is standard.[3][6] However, it is crucial to inspect the chromatogram or spectrum for the presence of related impurities. The most common impurity is the corresponding boroxine (a cyclic trimer anhydride), which forms through the dehydration of the boronic acid.[7] While boroxines are often competent in Suzuki couplings, their presence alters the stoichiometry, requiring adjustments in the amount of reagent used.

-

Identity Confirmation (¹H, ¹⁹F, ¹³C NMR, MS): The spectral data must be unambiguous and match the structure. The ¹⁹F NMR is particularly diagnostic for the trifluoromethyl group.

-

Water Content (Karl Fischer): High water content can be detrimental to some catalytic systems. This value helps in understanding the potential for boroxine formation.

-

Residual Solvents (GC): Solvents from the manufacturing process can interfere with sensitive reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the coupling of the trifluoromethylpyridine moiety to a wide array of aryl or heteroaryl halides and triflates.[1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (5-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 3. 5-(Trifluoromethyl)pyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. pschemicals.com [pschemicals.com]

- 6. (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 [sigmaaldrich.com]

- 7. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

Safety and Handling Precautions for (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound. Its trifluoromethyl group and pyridine core make it a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules for drug discovery. However, its chemical properties necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the critical safety and handling procedures for this compound, grounded in established chemical safety principles. It moves beyond a simple checklist to explain the causality behind each precaution, empowering researchers to build a culture of safety.

Hazard Identification and Risk Assessment

While specific toxicological data for (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is not extensively published, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as other trifluoromethyl-substituted pyridinyl boronic acids and general boronic acid derivatives.[1][2][3] The primary risks are associated with irritation and potential reactivity.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[4] Based on data for similar compounds, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid should be handled as a substance with the following classifications:[1][2][5][6]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation |

| Warning | H315: Causes skin irritation.[1][3][6] |

| Eye Irritation |

| Warning | H319: Causes serious eye irritation.[1][3][6] |

| Specific Target Organ Toxicity (Single Exposure) |

| Warning | H335: May cause respiratory irritation.[1][5][6] |

Causality: Boronic acids can act as irritants upon contact with mucous membranes and skin. The fine, dusty nature of the solid compound increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.

Reactivity and Stability Profile

-

Stability : The compound is generally stable under normal laboratory and storage conditions.[2][7]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][7][8][9] Such contact can lead to vigorous, potentially exothermic reactions and decomposition.

-

Hazardous Decomposition Products : In the event of a fire, thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[2][9][10][11]

Engineering and Administrative Controls: The First Line of Defense

The cornerstone of safely handling this compound is to minimize exposure through robust engineering and administrative controls.

Engineering Controls

-

Chemical Fume Hood : All manipulations of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid, especially handling the solid powder, must be performed inside a certified chemical fume hood.[12] This is the most critical engineering control. The hood's negative pressure environment contains airborne particles and vapors, preventing them from entering the laboratory's atmosphere and the user's breathing zone.

-

Ventilation : Ensure the fume hood has proper airflow. The flow rate should be verified before commencing work.[12]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[8][9][10]

Administrative Controls

-

Designated Areas : Designate specific areas within the laboratory for handling this compound to prevent cross-contamination.

-

Labeling : All containers must be clearly labeled with the full chemical name and appropriate GHS hazard warnings.

-

Safety Data Sheet (SDS) : A copy of the relevant SDS must be accessible to all personnel working with the substance.[12]

-

Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS before beginning work.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every procedure.

Caption: PPE selection workflow for handling the compound.

-

Eye Protection : Wear chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[6][10]

-

Hand Protection : Chemical-resistant nitrile gloves are mandatory.[12][13] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.

-

Skin and Body Protection : A laboratory coat must be worn to prevent skin contact.[13] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection : For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, if there is a risk of generating significant dust (e.g., during bulk transfers or spills), a NIOSH-approved respirator (e.g., N95) should be used.[5][13]

Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is essential for safe and reproducible research.

Weighing the Solid Compound

-

Preparation : Don all required PPE and ensure the chemical fume hood is operational.

-

Containment : Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Handling : Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or container.

-

Technique : Perform transfers slowly and deliberately to minimize dust generation. Avoid tapping or shaking the container unnecessarily.

-

Closure : Tightly close the main stock container immediately after dispensing.[6][12][14]

-

Cleanup : Clean the spatula and any minor residual powder from the balance and work surface using a wipe moistened with an appropriate solvent (e.g., ethanol), all within the fume hood. Dispose of wipes as hazardous waste.

Storage and Stability

-

Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6][14] Refrigeration is often recommended for long-term storage to maintain quality.[11][14]

-

Atmosphere : Protect from moisture. For long-term storage, consider placing the container inside a desiccator or storing it under an inert atmosphere (e.g., nitrogen or argon).

-

Location : Store away from incompatible materials, particularly strong oxidizing agents.[2][9]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[14]

-

Inhalation : If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][14] If symptoms such as coughing or shortness of breath persist, seek medical attention.[14][15]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area thoroughly with plenty of soap and water.[1][2][10] If skin irritation occurs or persists, seek medical advice.[1][14]

-

Eye Contact : Immediately rinse the eyes cautiously with plenty of clean water for at least 15 minutes, holding the eyelids open to ensure thorough flushing.[1][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][15]

-

Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting.[11] Call a poison center or doctor for treatment advice.[8]

Spill Response Protocol

Caption: Decision-making workflow for spill response.

-

Minor Spills (Solid) : For small spills contained within a fume hood, ensure proper PPE is worn.[12] Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[5]

-

Major Spills : For any spill outside of a fume hood or a large spill inside a hood, evacuate the area immediately. Alert nearby personnel and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5] Prevent entry into the contaminated area.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Segregation : Do not mix (5-(Trifluoromethyl)pyridin-3-yl)boronic acid waste with other waste streams unless permitted by your institution's EHS guidelines. Boronic acid waste should be collected separately.[13]

-

Containerization : Collect all solid waste (including contaminated gloves, wipes, and weigh boats) in a clearly labeled, sealable container.[13] The label must read "Hazardous Waste" and include the full chemical name.

-

Disposal : Arrange for disposal through your institution's certified hazardous waste management program.[1][2][14] Never dispose of this chemical down the drain or in regular trash.